Product packaging for 3,6-Dichloro-2-iodopyridine(Cat. No.:)

3,6-Dichloro-2-iodopyridine

Cat. No.: B8767298
M. Wt: 273.88 g/mol
InChI Key: OVRZVIKULFJLKM-UHFFFAOYSA-N
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Description

Significance of Halogenated Pyridines as Synthetic Building Blocks

Halogenated pyridines are crucial starting materials in organic synthesis. kubikat.orgeurekalert.org The presence of one or more halogen substituents on the pyridine (B92270) ring allows for selective functionalization through various reactions, most notably nucleophilic aromatic substitution and transition-metal-catalyzed cross-coupling reactions. kubikat.orgeurekalert.orgresearchgate.net This capability is particularly important because direct functionalization of the pyridine core can be challenging to control regioselectively. mountainscholar.orgchemrxiv.org

The varying reactivity of different halogens (I > Br > Cl > F) in these reactions enables chemists to perform sequential and site-selective modifications, building complex molecular architectures from relatively simple di- or trihalopyridine precursors. epfl.chresearchgate.net This stepwise approach is a cornerstone of modern synthetic strategy, allowing for the efficient construction of polysubstituted pyridines that are often key scaffolds in medicinal chemistry. mdpi.com Dichloropyridines, for example, are recognized for their role as intermediates in the synthesis of agrochemicals like herbicides and fungicides, as well as in the development of pharmaceutical agents. chemimpex.comglobalresearchonline.net

Overview of Research Trajectories for Dichloroiodopyridine Scaffolds

Research involving dichloroiodopyridine scaffolds is largely driven by the pursuit of novel synthetic methodologies and the creation of complex, functionalized pyridine derivatives. The presence of three distinct halogen atoms offers a platform for orthogonal chemistry, where each halogen can be addressed selectively under different reaction conditions. A significant focus of research has been on palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations, to introduce new carbon-carbon and carbon-nitrogen bonds. researchgate.netnih.gov

Studies have explored the regioselective functionalization of various di- and trihalopyridines, demonstrating that the position of the iodine atom dictates the initial site of reaction in many cross-coupling protocols. epfl.chmdpi.comacs.org For instance, research on 2,6-dichloro-4-iodopyridine (B1314714) has shown its utility as a precursor for 2,4,6-trisubstituted pyridines, which are valuable in the development of fluorescent chemosensors. acs.orgnih.gov The ability to selectively react at the iodo-substituted position first, followed by subsequent reactions at the chloro-substituted positions, provides a powerful tool for creating molecular diversity. researchgate.netacs.org

Scope and Academic Focus of 3,6-Dichloro-2-iodopyridine Investigations

The academic focus on this compound centers on its utility as a highly functionalized building block for the synthesis of complex heterocyclic systems. The specific arrangement of the three halogen atoms—an iodine at the highly reactive 2-position and two chlorine atoms at the 3- and 6-positions—makes it a substrate of considerable interest for sequential cross-coupling and substitution reactions.

Investigations have demonstrated its role in synthesizing precursors for more complex molecules. For example, it has been used in palladium-catalyzed coupling reactions to create 5,5′-dialkyl-6,6′-dichloro-2,2′-bipyridines, which are of interest as ligands in coordination chemistry. tandfonline.com The synthesis of this compound itself is a topic of study, with methods being developed from precursors like 6-alkyl-3,5-dichloro-2H-1,4-oxazin-2-ones. tandfonline.com The distinct reactivity of the C-I bond versus the C-Cl bonds allows for a planned, stepwise elaboration of the pyridine core, making it a valuable intermediate for accessing specifically substituted pyridine derivatives that would be difficult to obtain through other routes.

Interactive Data Table: Properties of this compound

PropertyValueReference
CAS Number 148493-37-2 chemscene.comscbt.com
Molecular Formula C₅H₂Cl₂IN chemscene.comscbt.com
Molecular Weight 273.88 g/mol chemscene.com
Topological Polar Surface Area (TPSA) 12.89 Ų chemscene.com
LogP 2.993 chemscene.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H2Cl2IN B8767298 3,6-Dichloro-2-iodopyridine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H2Cl2IN

Molecular Weight

273.88 g/mol

IUPAC Name

3,6-dichloro-2-iodopyridine

InChI

InChI=1S/C5H2Cl2IN/c6-3-1-2-4(7)9-5(3)8/h1-2H

InChI Key

OVRZVIKULFJLKM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1Cl)I)Cl

Origin of Product

United States

Reactivity and Mechanistic Investigations of 3,6 Dichloro 2 Iodopyridine Transformations

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a critical class of reactions for the functionalization of electron-deficient aromatic systems, such as pyridine (B92270). wikipedia.org Unlike electron-rich benzene (B151609) derivatives that typically undergo electrophilic substitution, the presence of the electronegative nitrogen atom in the pyridine ring decreases the electron density of the aromatic system, making it susceptible to attack by nucleophiles. wikipedia.orgwikipedia.org This reaction proceeds via an addition-elimination mechanism, involving a high-energy anionic intermediate known as a Meisenheimer complex. stackexchange.comnih.gov The stability of this intermediate is paramount in determining the feasibility and regiochemical outcome of the reaction. stackexchange.com

The regiochemistry of SNAr reactions on the pyridine ring is fundamentally controlled by the ability of the heterocyclic nitrogen atom to stabilize the negative charge of the Meisenheimer intermediate. wikipedia.org Nucleophilic attack is strongly favored at positions that allow the resulting negative charge to be delocalized onto the nitrogen atom through resonance. stackexchange.com This occurs when the substitution takes place at the C2, C4, or C6 positions (ortho and para to the nitrogen). stackexchange.comstackexchange.com Attack at the C3 or C5 positions (meta) does not permit this delocalization onto the nitrogen, resulting in a significantly less stable intermediate and a much higher activation energy barrier, making this pathway unfavorable. stackexchange.com

In polysubstituted halopyridines like 3,6-dichloro-2-iodopyridine, the leaving groups are located at the activated C2 and C6 positions. The chlorine at the C3 position is not in a position typically susceptible to SNAr. Therefore, any SNAr reaction will involve the displacement of either the iodine at C2 or the chlorine at C6. The presence of multiple electron-withdrawing halogen substituents further activates the ring towards nucleophilic attack. nih.gov The precise site of substitution is determined by a combination of the electronic and steric influences of these substituents. wuxiapptec.comrsc.org

The reactivity and regioselectivity of SNAr reactions on this compound are governed by the interplay of electronic and steric effects of the three halogen atoms.

Electronic Effects: The rate-determining step in most SNAr reactions is the initial attack of the nucleophile on the aromatic ring. wikipedia.org This step is facilitated by a greater partial positive charge (electrophilicity) on the carbon atom being attacked. Halogens exert a strong electron-withdrawing inductive effect. Chlorine is more electronegative than iodine, and thus it polarizes the C6-Cl bond more effectively than iodine polarizes the C2-I bond. This makes the C6 position more electron-deficient and, consequently, more susceptible to nucleophilic attack than the C2 position. sci-hub.sestackexchange.com

Furthermore, the leaving group ability in SNAr reactions often follows the order F > Cl ≈ Br > I, which is the reverse of the trend seen in SN2 reactions. wikipedia.orgresearchgate.net This is because the high electronegativity of the halogen stabilizes the transition state leading to the Meisenheimer complex, which is more critical than the stability of the departing halide anion. wikipedia.org

Steric Effects: The size of the substituents on the pyridine ring can also influence the site of nucleophilic attack. Iodine is a significantly larger atom than chlorine. This steric bulk at the C2 position can hinder the approach of a nucleophile, particularly a large or bulky one. rsc.orgstackexchange.com The C6 position, bearing a smaller chlorine atom, is sterically less encumbered, which can lead to a kinetic preference for attack at this site. stackexchange.com

The combination of these factors suggests that nucleophilic aromatic substitution on this compound would preferentially occur at the C6 position. The higher electronegativity of chlorine makes C6 the more electronically favorable site for attack, while the smaller size of chlorine compared to iodine makes it the more sterically accessible position.

Table 1: Comparison of Factors Influencing SNAr at C2 and C6 Positions of this compound

FeatureC2 Position (Iodo)C6 Position (Chloro)Favored Position
Ring Position Ortho to Nitrogen (Activated)Ortho to Nitrogen (Activated)Both
Electronic Effect (Inductive) Less electron-withdrawing (Iodine)More electron-withdrawing (Chlorine)C6
Steric Hindrance Higher (Larger Iodine Atom)Lower (Smaller Chlorine Atom)C6
Leaving Group Ability (SNAr) Generally poorerGenerally better than IodineC6

Radical and Organometallic Reactivity Patterns of Pyridine Halides

The reactivity of pyridine halides is a cornerstone of heterocyclic chemistry, providing pathways to a vast array of functionalized pyridine derivatives. The specific electronic and steric environment of the pyridine ring, combined with the nature and position of the halogen substituents, dictates the feasible transformations. In the case of this compound, the presence of three halogen atoms at distinct positions (C2, C3, and C6) offers a platform for investigating selective chemical manipulations. The carbon-iodine bond is significantly weaker and more polarizable than the carbon-chlorine bonds, making the C2 position the primary site for many reactions.

Organometallic Cross-Coupling Reactions

Organometallic cross-coupling reactions, particularly those catalyzed by palladium complexes, are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. For polyhalogenated pyridines like this compound, the inherent differences in the reactivity of the carbon-halogen bonds allow for regioselective functionalization. The general order of reactivity for halogens in these reactions is I > Br > OTf > Cl, which strongly predicts that transformations will occur preferentially at the C2 position.

Mechanistically, these reactions typically follow a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination. The initial and often rate-determining step is the oxidative addition of the palladium(0) catalyst into the carbon-halogen bond. Due to the lower bond dissociation energy of the C-I bond compared to the C-Cl bond, oxidative addition at the C2 position of this compound is highly favored.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron reagent with an organic halide. It is widely used for the synthesis of biaryl and vinyl-substituted pyridines. For this compound, the Suzuki-Miyaura coupling would be expected to selectively form 2-aryl- or 2-vinyl-3,6-dichloropyridines. The choice of catalyst, ligands, and reaction conditions can be fine-tuned to optimize yield and prevent side reactions. Studies on related polyhalopyridines have shown that factors such as catalyst coordination to Lewis basic functional groups can influence site-selectivity. nih.gov

Sonogashira Coupling: This coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. It is a reliable method for the synthesis of alkynylpyridines. The reaction of this compound with various terminal alkynes would yield 3,6-dichloro-2-alkynylpyridine derivatives. The standard Sonogashira conditions, employing a palladium catalyst, a copper(I) co-catalyst, and an amine base, are generally effective. The regioselectivity is again dictated by the higher reactivity of the C-I bond.

Negishi Coupling: The Negishi coupling utilizes an organozinc reagent as the coupling partner. It is known for its high functional group tolerance and the ability to form C(sp³)–C(sp²), C(sp²)–C(sp²), and C(sp)–C(sp²) bonds. The reaction with this compound would proceed at the C2 position, allowing for the introduction of a wide variety of alkyl, aryl, and vinyl substituents.

The following table summarizes representative palladium-catalyzed cross-coupling reactions on halopyridines, illustrating the expected regioselectivity and reaction conditions applicable to this compound.

Reaction Type Halopyridine Substrate Coupling Partner Catalyst/Conditions Product Yield (%)
Suzuki-Miyaura2,4-DichloropyridinePhenylboronic acidPd(OAc)₂, PPh₃, K₂CO₃, DME/H₂O, 80 °C2-Chloro-4-phenylpyridine85
Sonogashira2-Chloro-3-iodopyridinePhenylacetylenePd(PPh₃)₂Cl₂, CuI, Et₃N, THF, rt2-Chloro-3-(phenylethynyl)pyridine92
Negishi2-BromopyridinePhenylzinc chloridePd(PPh₃)₄, THF, reflux2-Phenylpyridine95
Suzuki-Miyaura2,6-Dichloronicotinic acidArylboronic acidPd(PPh₃)₄, Na₂CO₃, DME/H₂O, reflux6-Aryl-2-chloronicotinic acid70-85
Sonogashira4,6-Dichloro-2-pyroneTerminal acetylenesPd(dba)₂, PPh₃, CuI, Et₃N, THF6-Alkynyl-4-chloro-2-pyroneGood

This table is illustrative and compiles data from various sources on related halopyridines to predict the reactivity of this compound.

Radical Reactivity Patterns

Pyridyl radicals are versatile intermediates that can participate in a range of transformations, including intramolecular cyclizations and intermolecular additions. nih.gov The generation of a pyridyl radical from a halopyridine precursor is typically achieved through single-electron reduction, often mediated by photoredox catalysis or radical initiators like AIBN with a tin hydride reagent. nih.gov For this compound, the weakest C-X bond (C-I) is the most susceptible to homolytic cleavage, leading to the selective formation of a 3,6-dichloropyridin-2-yl radical.

Intramolecular Radical Cyclization: If the this compound molecule is appended with a suitable radical acceptor, such as an alkene or alkyne, an intramolecular radical cyclization can occur. nih.gov The regioselectivity of the cyclization (e.g., exo vs. endo) is governed by Baldwin's rules and the stability of the resulting radical intermediates. For instance, a tethered alkene at a suitable position could lead to the formation of fused heterocyclic systems. Studies on related aryl radical cyclizations onto the pyridine ring have demonstrated that 5-exo-trig and 6-exo/endo-trig cyclizations are viable processes. nih.gov

Intermolecular Radical Reactions: The generated 3,6-dichloropyridin-2-yl radical can also be trapped by an external reagent in an intermolecular fashion. For example, it can add to electron-deficient or electron-rich olefins to form new carbon-carbon bonds. nih.gov Photoredox catalysis has emerged as a powerful method for generating pyridyl radicals from halopyridines for such intermolecular reactions under mild conditions. nih.gov The reaction outcomes can be influenced by the choice of solvent and other additives.

The following table presents representative radical reactions involving iodopyridines, which serve as a model for the expected reactivity of this compound.

Reaction Type Iodopyridine Substrate Reagents Conditions Product Type Yield (%)
Intramolecular Cyclization2-Iodo-N-(pent-4-enyl)pyridin-4-amineBu₃SnH, AIBNBenzene, refluxFused bicyclic system65
Intermolecular Addition3-IodopyridineStyrene, fac-Ir(ppy)₃Photoredox, DMSO, blue LED3-(2-Phenylethyl)pyridine78
Intramolecular CyclizationN-(2-(2-iodophenyl)ethyl)pyridin-2-oneBu₃SnH, AIBNToluene, refluxFused tricyclic systemGood
Intermolecular AlkylationN-Methoxypyridinium salt (from pyridine and MeI)Alkyl iodideRadical initiatorMonoalkylated pyridine>70

This table is illustrative and compiles data from various sources on related iodopyridines to predict the potential radical reactivity of this compound.

Advanced Catalytic Transformations Employing 3,6 Dichloro 2 Iodopyridine

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic chemistry, allowing for the precise formation of C-C and C-N bonds. The general mechanism for these reactions involves a catalytic cycle that typically includes three key steps: oxidative addition, transmetalation, and reductive elimination. libretexts.orgyoutube.com In the context of 3,6-dichloro-2-iodopyridine, the high reactivity of the carbon-iodine bond at the C2 position typically allows for initial selective coupling at this site.

The Suzuki-Miyaura coupling is a widely used palladium-catalyzed reaction that forms a C-C bond between an organoboron compound (like a boronic acid or ester) and an organic halide or triflate. libretexts.org This reaction is highly valued for its mild conditions, functional group tolerance, and the commercial availability and stability of boronic acids. nih.gov For this compound, this reaction enables the introduction of various aryl and heteroaryl groups, which are common structural motifs in pharmaceuticals and advanced materials. nih.gov

The reaction typically proceeds with high selectivity at the more reactive C-I bond at the C2 position, leaving the C-Cl bonds at C3 and C6 intact for potential subsequent transformations. This selectivity is driven by the lower bond dissociation energy of the C-I bond compared to the C-Cl bond, which facilitates the initial oxidative addition of the palladium catalyst.

Site-selectivity in the cross-coupling of polyhalogenated heterocycles is a critical aspect of synthetic strategy. For dihalopyridines, coupling reactions typically occur at the C—X bond adjacent to the nitrogen atom. nih.gov However, the inherent reactivity of different halogens (I > Br > Cl) is often the primary determinant of site-selectivity. In this compound, the C2-I bond is significantly more reactive than the C3-Cl and C6-Cl bonds, leading to predictable initial coupling at the C2 position under standard Suzuki-Miyaura conditions.

Ligands play a crucial role in modulating the reactivity and selectivity of the palladium catalyst. Sterically hindered phosphine (B1218219) ligands, such as adamantyl-containing phosphines, can accelerate the oxidative addition and reductive elimination steps, which is particularly useful for coupling less reactive chlorides. nih.gov N-heterocyclic carbene (NHC) ligands have also been shown to be effective. For instance, sterically hindered NHC ligands can promote cross-coupling at positions distal to the nitrogen atom in dichloropyridines, demonstrating that selectivity can be ligand-controlled. nih.gov While the primary selectivity in this compound is dictated by the halogen type, the choice of ligand and reaction conditions can be optimized to ensure high yields and prevent side reactions, such as the premature coupling of the chloride positions.

Table 1: Examples of Ligand Effects in Suzuki-Miyaura Coupling of Dihalopyridines This table is representative of ligand effects on dihalopyridines and illustrates principles applicable to this compound.

SubstrateCoupling PartnerCatalyst/LigandSelectivity (Major Product)Reference
2,4-DichloropyridineArylboronic acidPd/IPr (NHC ligand)C4-Coupling nih.gov
2,6-DichloropyridineAlkyl boronic pinacol esterPd(OAc)₂/Ad₂PnBuExhaustive C2, C6-Dialkylation nih.gov
2,4-DibromopyridineOrganoboron speciesMononuclear Pd catalystsC2-Arylation whiterose.ac.uk
2,4-DibromopyridineOrganoboronic acidsMultinuclear Pd species (clusters/nanoparticles)C4-Arylation whiterose.ac.uk

The differential reactivity of the halogen atoms in this compound makes it an ideal substrate for sequential and multifold Suzuki-Miyaura reactions. A typical strategy involves an initial coupling at the C2 position, followed by one or more subsequent couplings at the less reactive C3 and C6 chloro positions. This approach allows for the controlled, stepwise introduction of different aryl or heteroaryl groups, leading to the synthesis of complex, unsymmetrically substituted pyridine (B92270) derivatives.

For the second and third coupling steps at the chloro positions, more forcing reaction conditions are generally required. This often involves the use of more active catalysts, specialized ligands (e.g., bulky electron-rich phosphines), higher temperatures, and stronger bases to facilitate the oxidative addition to the stronger C-Cl bonds. nih.gov This stepwise approach provides a powerful tool for building molecular complexity from a single, readily available starting material.

The Sonogashira reaction is a cross-coupling reaction that forms a C-C bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org It is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. organic-chemistry.org This reaction is highly effective for the alkynylation of this compound, again proceeding with high selectivity at the C2-iodo position under mild conditions. wikipedia.org

This selectivity allows for the synthesis of 2-alkynyl-3,6-dichloropyridines, which are valuable intermediates for further functionalization. The resulting alkynyl group can participate in a variety of subsequent reactions, such as cycloadditions or further cross-coupling reactions, while the remaining chloro substituents can be targeted in later synthetic steps. The choice of palladium catalyst and ligands can influence the efficiency of the reaction, with phosphine ligands being commonly employed. scirp.org

Table 2: Representative Conditions for Sonogashira Coupling This table illustrates typical conditions that can be adapted for the alkynylation of this compound.

Aryl Halide TypeAlkyneCatalyst SystemBaseSolventReference
Aryl IodideTerminal AlkynePd catalyst, Cu(I) co-catalystAmine (e.g., Et₃N, DIPEA)DMF, THF wikipedia.orgscirp.org
Aryl BromideTerminal AlkynePd(CF₃COO)₂/PPh₃, CuIEt₃NDMF scirp.org
Aryl HalideTerminal AlkyneCopper-free system (e.g., Pd catalyst with specific ligands)AmineVarious wikipedia.org

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between an aryl halide or triflate and an amine. wikipedia.orgorganic-chemistry.org This reaction has become a vital tool for synthesizing arylamines, which are prevalent in pharmaceuticals and other functional materials. acs.org For this compound, the Buchwald-Hartwig amination can be used to selectively introduce an amino group at the C2 position.

The reaction typically requires a palladium catalyst, a suitable phosphine or carbene ligand, and a base. acsgcipr.org The choice of ligand is critical and has evolved over time to allow for the coupling of a wide range of amines with aryl halides, including less reactive chlorides. wikipedia.org By performing the amination at the C2-iodo position of this compound, a 2-amino-3,6-dichloropyridine derivative can be synthesized, which retains the chloro groups for subsequent diversification.

The Negishi and Stille coupling reactions provide additional powerful methods for forming C-C bonds and can be applied to this compound.

The Negishi coupling involves the reaction of an organozinc compound with an organic halide, catalyzed by a palladium or nickel complex. wikipedia.org A key advantage of the Negishi coupling is the high reactivity of organozinc reagents, which often allows reactions to proceed under mild conditions with high functional group tolerance. wikipedia.org This method can be used to introduce alkyl, vinyl, or aryl groups at the C2 position of this compound.

The Stille coupling utilizes an organotin compound (stannane) as the coupling partner for an organic halide. organic-chemistry.orglibretexts.org Stille reactions are known for their tolerance of a wide variety of functional groups, and the organotin reagents are stable and can be purified by chromatography. organic-chemistry.org The main drawback is the toxicity of the tin compounds. organic-chemistry.org Similar to other cross-coupling reactions, the Stille coupling on this compound would proceed selectively at the C2-iodo position, allowing for the introduction of various carbon-based fragments. The general catalytic cycle for both reactions follows the pattern of oxidative addition, transmetalation (with the organozinc or organotin reagent), and reductive elimination. researchgate.net


Heck Cross-Coupling Reactions of Halogenated Pyridines

The Mizoroki-Heck reaction is a powerful palladium-catalyzed method for the formation of carbon-carbon bonds by coupling an unsaturated halide with an alkene. wikipedia.org This reaction typically proceeds via a catalytic cycle involving the oxidative addition of the halide to a palladium(0) complex, followed by alkene insertion and β-hydride elimination. wikipedia.org While specific studies detailing the Heck cross-coupling of this compound are not extensively documented, the general principles of this reaction can be applied to predict its reactivity.

Given the relative bond strengths of the carbon-halogen bonds (C-I < C-Br < C-Cl), the highly reactive C-I bond at the 2-position of this compound would be the expected site of initial oxidative addition in a Heck reaction. This inherent selectivity allows for the introduction of a vinyl substituent at the 2-position while preserving the two chloro substituents for subsequent transformations. A general representation of this selective Heck coupling is shown below:

Table 1: Postulated Heck Reaction of this compound This table is a representation of a potential reaction and is not based on a specific cited example.

Reactant 1 Reactant 2 Catalyst Base Product

The reaction conditions, including the choice of palladium catalyst, ligand, base, and solvent, would be crucial in optimizing the yield and selectivity of the desired product. The resulting 2-alkenyl-3,6-dichloropyridine could then serve as a precursor for more complex heterocyclic structures through further functionalization of the remaining C-Cl bonds. rsc.org

Homocoupling and Decarboxylative/Desulfonylative Coupling Methodologies

Homocoupling Reactions:

Palladium-catalyzed homocoupling of aryl halides is a valuable method for the synthesis of symmetrical biaryls. In the case of this compound, a homocoupling reaction would be expected to proceed selectively at the C-I bond, leading to the formation of 2,2'-bis(3,6-dichloropyridine). This transformation would likely be carried out in the presence of a palladium catalyst and a reducing agent.

Decarboxylative and Desulfonylative Coupling:

Decarboxylative and desulfonylative cross-coupling reactions have emerged as powerful alternatives to traditional cross-coupling methods that rely on organometallic reagents. wikipedia.org These reactions utilize carboxylic acids or sulfonyl chlorides as coupling partners, which are often more stable and readily available. wikipedia.org

While specific examples involving derivatives of this compound are not prominent in the literature, the principles of these reactions can be extended to this system. For instance, a decarboxylative coupling could potentially be achieved between 3,6-dichloropyridine-2-carboxylic acid and an aryl halide. The success of such a reaction would depend on the development of a suitable catalytic system that can facilitate the decarboxylation and subsequent cross-coupling. wikipedia.orgnih.gov

Similarly, a desulfonylative coupling could be envisioned starting from 3,6-dichloro-2-pyridinesulfonyl chloride. chemicalbook.com Nickel-catalyzed desulfonylative cross-coupling reactions have been developed for the synthesis of asymmetrical thioethers from two different sulfonyl chlorides. cell.com Iron-catalyzed desulfinylative cross-coupling of sulfonyl chlorides with Grignard reagents has also been reported. These methodologies could potentially be adapted for the functionalization of the this compound scaffold.

Optimization of Catalyst Quantity and Speciation in Palladium-Catalyzed Reactions

The outcome of palladium-catalyzed cross-coupling reactions involving di- and tri-halogenated pyridines is highly dependent on the catalyst system, including the palladium precursor, the nature of the ligand, and the reaction conditions. nih.govresearchgate.netrsc.org The choice of ligand, in particular, can have a profound impact on the reactivity and selectivity of the transformation. rsc.org

For a substrate such as this compound, the primary challenge is to achieve selective coupling at one of the halogenated positions. The inherent reactivity order of C-I > C-Br > C-Cl generally dictates that the initial coupling will occur at the most labile C-I bond. However, the choice of ligand can influence the speciation of the active palladium catalyst, which in turn can affect the chemoselectivity of the reaction. whiterose.ac.ukrsc.org For instance, sterically hindered N-heterocyclic carbene (NHC) ligands have been shown to promote cross-coupling at the C4 position of 2,4-dichloropyridines, a site that is typically less reactive than the C2 position. nih.gov

The optimization of catalyst quantity is also critical for achieving efficient and cost-effective transformations. High catalyst loadings can lead to increased costs and potential contamination of the final product with residual metal. Therefore, the development of highly active catalyst systems that can operate at low palladium concentrations is a key area of research.

Other Transition Metal-Catalyzed Reactions

Nickel-Catalyzed Processes for Pyridine Functionalization

Nickel catalysis has emerged as a powerful and more sustainable alternative to palladium catalysis for a variety of cross-coupling reactions. nih.gov Nickel catalysts are particularly effective in the activation of less reactive C-Cl bonds, which are often challenging substrates for palladium-based systems. nih.gov

In the context of this compound, nickel catalysis could offer unique opportunities for functionalization. While the C-I bond would still be the most reactive site, the ability of nickel to activate C-Cl bonds could enable sequential cross-coupling reactions. For example, after an initial palladium-catalyzed coupling at the C-I position, a subsequent nickel-catalyzed reaction could be employed to functionalize one or both of the C-Cl bonds. A nickel-catalyzed cross-electrophile coupling of 2-chloropyridines with alkyl bromides has been reported, showcasing the potential for such transformations. nih.gov

Copper-Catalyzed Transformations in Heteroaromatic Synthesis

Copper-catalyzed reactions have a long history in organic synthesis and continue to be a valuable tool for the formation of carbon-carbon and carbon-heteroatom bonds. mdpi.combgu.ac.il Copper catalysis is often complementary to palladium and nickel catalysis, offering different reactivity and selectivity profiles.

For this compound, copper-catalyzed transformations could be employed for a variety of functionalizations. For example, copper-catalyzed C-N bond formation, such as the Ullmann condensation, could be used to introduce amine or other nitrogen-containing functionalities. A copper-catalyzed selective C-N bond formation at the C-5 position of 2-amino/2-hydroxy-5-halopyridines has been demonstrated. researchgate.net Furthermore, copper-catalyzed trifluoromethylation of iodopyridines has been reported, suggesting a potential route to introduce trifluoromethyl groups at the 2-position of this compound. nih.gov

Indium and Titanium-Mediated Synthetic Applications

While less common than palladium, nickel, and copper, indium and titanium-mediated reactions offer unique synthetic possibilities.

Indium-Mediated Reactions: There is limited information available on the specific application of indium-mediated reactions for the functionalization of this compound.

Titanium-Mediated Reactions: Titanium complexes are known to mediate a variety of chemical transformations, including radical reactions and cyclizations. nih.govmdpi.com Titanium-mediated spirocyclization reactions of 4-alkylpyridines have been reported, demonstrating the potential of this metal in pyridine chemistry. nih.gov Additionally, titanium isopropoxide/pyridine has been used to mediate Knoevenagel reactions. researchgate.net While direct applications to this compound are not well-documented, the unique reactivity of titanium could potentially be harnessed for novel functionalizations of this versatile building block.

Photochemical and Metal-Free Catalysis for Pyridine Derivatization

The exploration of photochemical and metal-free catalytic strategies for the derivatization of pyridine rings represents a significant advancement in sustainable chemistry. These methods offer alternatives to traditional metal-catalyzed reactions, often proceeding under milder conditions with reduced environmental impact. However, the application of these cutting-edge techniques to specific, highly functionalized substrates such as this compound is an area of ongoing research.

Currently, detailed studies focusing exclusively on the photochemical and metal-free catalytic transformations of this compound are not extensively available in the public domain. General methodologies for the C-H functionalization of pyridines and related heterocycles under photochemical or metal-free conditions have been developed, providing a conceptual framework for potential applications. These approaches often utilize visible-light photoredox catalysis or strong bases to activate C-H bonds for the formation of new carbon-carbon or carbon-heteroatom bonds.

For instance, visible-light-induced protocols have been successful in the C-H arylation of various heteroarenes. These reactions typically involve the generation of aryl radicals from precursors like diazonium salts or diaryliodonium salts, which can then engage in a coupling reaction with the heterocycle. Similarly, metal-free C-H activation can be achieved using radical initiators or strong bases, enabling the direct coupling of pyridines with other organic fragments.

While these general strategies hold promise, their specific application to this compound would require dedicated investigation to determine the feasibility, regioselectivity, and efficiency of such transformations. The electronic and steric properties imparted by the two chlorine atoms and the iodine atom would significantly influence the reactivity of the pyridine ring in these catalytic systems. Without specific experimental data from research focused on this particular compound, a detailed discussion of its behavior under photochemical and metal-free catalytic conditions, including data tables of research findings, cannot be provided at this time. Further research is needed to elucidate the potential of these modern synthetic methods for the derivatization of this compound.

Spectroscopic and Structural Elucidation of 3,6 Dichloro 2 Iodopyridine Derivatives and Reaction Intermediates

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F) for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural determination of organic molecules like 3,6-dichloro-2-iodopyridine. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. uobasrah.edu.iqmdpi.com

¹H NMR Spectroscopy: In the ¹H NMR spectrum of this compound, the two aromatic protons on the pyridine (B92270) ring are expected to appear as two distinct doublets due to spin-spin coupling. Based on the analysis of the related compound 2,6-dichloropyridine, which shows a triplet and a doublet for its three protons, the substitution of a hydrogen atom with iodine at the 2-position simplifies the spectrum. chemicalbook.com The electron-withdrawing nature of the chlorine and iodine atoms would shift these proton signals downfield. The precise chemical shifts can be influenced by the solvent and are typically compared against a known internal standard like tetramethylsilane (B1202638) (TMS). mdpi.commodgraph.co.uk

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. For this compound, five distinct signals are expected, corresponding to the five carbon atoms of the pyridine ring. The carbons directly bonded to the electronegative halogen atoms (C2, C3, and C6) will be significantly influenced. The C2 carbon, bonded to both iodine and nitrogen, and the C6 carbon, bonded to chlorine and nitrogen, are expected to show characteristic chemical shifts. The C-I bond, in particular, has a strong shielding effect (the "heavy atom effect"), which would shift the C2 signal to a higher field (lower ppm value) than might otherwise be expected.

¹⁹F NMR Spectroscopy: For derivatives of this compound that incorporate fluorine, such as those with a trifluoromethyl (-CF₃) group, ¹⁹F NMR spectroscopy is an invaluable tool. spectrabase.com The ¹⁹F nucleus is 100% abundant and highly sensitive, providing sharp signals over a wide chemical shift range. The chemical shift of the ¹⁹F signal is highly sensitive to the electronic environment, making it a powerful probe for structural changes. researchgate.net For instance, in trifluoromethyl-substituted aromatic compounds, the position of the -CF₃ group relative to other substituents significantly alters its ¹⁹F chemical shift. researchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on established substituent effects on the pyridine ring.

AtomNucleusPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (J)
H-4¹H~7.4 - 7.6d~8 Hz
H-5¹H~7.1 - 7.3d~8 Hz
C-2¹³C~90 - 100s-
C-3¹³C~148 - 152s-
C-4¹³C~125 - 128s-
C-5¹³C~121 - 124s-
C-6¹³C~150 - 154s-

Mass Spectrometry Techniques (MS, HRMS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is essential for determining the molecular weight of a compound and deducing its structure by analyzing its fragmentation patterns. miamioh.edu

Molecular Weight Determination: The molecular formula of this compound is C₅H₂Cl₂IN, corresponding to a monoisotopic mass of approximately 272.86 Da and an average molecular weight of 273.88 g/mol . nih.govsigmaaldrich.com High-Resolution Mass Spectrometry (HRMS) can measure this mass with exceptional accuracy (sub-ppm levels), allowing for the unambiguous determination of the elemental composition and distinguishing it from other compounds with the same nominal mass. longdom.orgresearchgate.netnih.gov The presence of chlorine and iodine atoms creates a characteristic isotopic pattern in the mass spectrum. Chlorine has two major isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%), while iodine is monoisotopic (¹²⁷I). The presence of two chlorine atoms will result in a distinctive cluster of peaks (M, M+2, M+4) with a relative intensity ratio of approximately 9:6:1.

Fragmentation Analysis: Upon ionization in the mass spectrometer, the molecular ion of this compound can undergo fragmentation. The analysis of these fragments provides valuable structural information. Common fragmentation pathways for halogenated aromatic compounds involve the loss of halogen atoms or the cleavage of the aromatic ring. jcsp.org.pkyoutube.com

Loss of Iodine: The C-I bond is the weakest, making the loss of an iodine radical (·I, 127 Da) a highly probable initial fragmentation step, leading to a significant peak at m/z [M-127]⁺.

Loss of Chlorine: Subsequent or alternative fragmentation can involve the loss of a chlorine radical (·Cl, 35/37 Da), leading to peaks at m/z [M-35]⁺ or [M-37]⁺.

Ring Fragmentation: The pyridine ring itself can fragment, often through the loss of neutral molecules like hydrogen cyanide (HCN, 27 Da), which is characteristic of pyridine-containing structures.

Table 2: Plausible Mass Spectrometry Fragments for this compound

m/z (for ³⁵Cl)Proposed Fragment IonProposed Neutral Loss
273[C₅H₂³⁵Cl₂IN]⁺- (Molecular Ion)
238[C₅H₂³⁵ClIN]⁺Cl
146[C₅H₂³⁵Cl₂N]⁺I
111[C₅H₂³⁵ClN]⁺I, Cl
84[C₄H₂³⁵Cl]⁺I, Cl, HCN

Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group Identification

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy, probes the vibrational modes of molecules. These techniques are complementary and provide a detailed fingerprint of the functional groups present in a molecule.

FT-IR Spectroscopy: FT-IR spectroscopy measures the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The FT-IR spectrum of this compound is expected to show characteristic bands corresponding to the vibrations of the pyridine ring and the carbon-halogen bonds. nih.gov Analysis of related substituted pyridines and pyrimidines helps in the assignment of these bands. asianpubs.orgasianpubs.org

C-H Vibrations: Aromatic C-H stretching vibrations typically appear in the 3000-3100 cm⁻¹ region. C-H in-plane and out-of-plane bending modes are found at lower wavenumbers.

Ring Vibrations: The C=C and C=N stretching vibrations of the pyridine ring are expected in the 1400-1600 cm⁻¹ region. Ring "breathing" modes occur at lower frequencies.

C-Cl and C-I Vibrations: The C-Cl stretching vibrations are typically observed in the 600-800 cm⁻¹ range. The C-I stretching vibration is expected at a much lower frequency, typically below 600 cm⁻¹, due to the larger mass of the iodine atom.

FT-Raman Spectroscopy: Raman spectroscopy involves the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy would be highly effective for observing the symmetric ring breathing modes and the vibrations of the C-Cl and C-I bonds. nih.gov The combination of both IR and Raman data provides a more complete picture of the molecule's vibrational modes, as some vibrations may be strong in one technique and weak or silent in the other. nih.gov

Table 3: Key Vibrational Frequencies for this compound Based on experimental IR data and comparison with related compounds like 2,3-dichloropyridine (B146566). nih.govresearchgate.net

Wavenumber (cm⁻¹)IntensityVibrational Assignment
~3050WeakAromatic C-H Stretch
~1540StrongPyridine Ring Stretch (C=C, C=N)
~1380StrongPyridine Ring Stretch (C=C, C=N)
~1100MediumC-H in-plane bend
~800StrongC-Cl Stretch / C-H out-of-plane bend
&lt;600MediumC-I Stretch

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)

Electronic spectroscopy provides information about the electronic transitions within a molecule. UV-Visible (UV-Vis) absorption spectroscopy measures the transitions from the ground electronic state to excited states, while fluorescence spectroscopy measures the emission of light as the molecule returns from an excited state to the ground state.

UV-Vis Absorption Spectroscopy: The UV-Vis spectrum of this compound and its derivatives is expected to show absorption bands arising from π → π* and n → π* electronic transitions associated with the pyridine ring. researchgate.net The position and intensity of these bands are influenced by the substituents. The halogen atoms, with their lone pairs of electrons, can act as auxochromes, potentially causing a bathochromic (red) shift of the absorption maxima compared to unsubstituted pyridine. The specific solvent can also influence the spectrum due to solvatochromic effects. mdpi.com

Fluorescence Spectroscopy: Many aromatic heterocyclic compounds exhibit fluorescence. However, the presence of heavy atoms like iodine in this compound is expected to significantly decrease or completely quench fluorescence emission. This phenomenon, known as the "heavy-atom effect," enhances the rate of intersystem crossing from the excited singlet state to the triplet state, thus favoring phosphorescence over fluorescence. Therefore, while derivatives of dichloropyridine might be fluorescent, the iodinated compound itself is unlikely to be a strong emitter. researchgate.net Studies on the photophysical properties of related heterocyclic systems show that substituent position and nature can be used to tune the absorption and emission wavelengths. chemrxiv.orgnih.gov

Table 4: Expected Electronic Spectroscopy Properties for this compound

PropertyExpected ObservationRationale
UV-Vis Absorption (λmax)~270-290 nmπ → π* and n → π* transitions of the substituted pyridine ring.
Fluorescence EmissionVery weak or non-existentHeavy-atom effect of iodine promotes intersystem crossing, quenching fluorescence.
SolvatochromismModeratePolar solvents may stabilize the excited state, causing shifts in λmax.

X-ray Diffraction Analysis of Crystal Structures and Solid-State Conformations

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. It provides data on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the solid-state conformation and packing of this compound and its derivatives.

Table 5: Expected Solid-State Structural Features for this compound Based on X-ray data from analogous structures. rsc.orgmdpi.comnih.gov

Structural ParameterExpected Value / Feature
Molecular GeometryEssentially planar pyridine ring
C-I Bond Length~2.08 - 2.12 Å
C-Cl Bond Length~1.72 - 1.75 Å
Dominant Intermolecular InteractionHalogen bonding (e.g., I···N, Cl···N)
Crystal PackingLayered or herringbone motifs stabilized by halogen bonds and π-π stacking

Electron Spin Resonance (ESR) Spectroscopy for Characterization of Radical Intermediates

Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR), is a technique specifically designed to detect and characterize species with unpaired electrons, such as free radicals. mdpi.com This method is particularly useful for studying reaction mechanisms that involve radical intermediates.

In the context of this compound, radical intermediates could be generated through photolysis. The carbon-iodine bond is photolabile and can undergo homolytic cleavage upon irradiation with UV light, generating a 3,6-dichloropyridin-2-yl radical and an iodine radical.

C₅H₂Cl₂IN + hν → ·C₅H₂Cl₂N + ·I

ESR spectroscopy can be used to detect this pyridyl radical. To overcome the short lifetime of such reactive intermediates, a technique called "spin trapping" is often employed. utexas.edu In this method, a "spin trap" molecule, such as α-phenyl-N-tert-butylnitrone (PBN), reacts with the transient radical to form a much more stable nitroxide radical adduct. This persistent radical adduct can then be readily detected and characterized by ESR. The hyperfine splitting constants (hfsc) observed in the ESR spectrum of the spin adduct provide information about the structure of the original trapped radical, confirming its formation as a reaction intermediate. utexas.eduresearchgate.net

Table 6: Application of ESR Spectroscopy to Study this compound

ExperimentPurposeExpected Outcome
Photolysis in an inert solventGenerate radical speciesHomolytic cleavage of the C-I bond to form a pyridyl radical.
Spin Trapping with PBN/DMPOStabilize and detect transient radicalsFormation of a stable nitroxide spin adduct.
ESR Spectrum AnalysisCharacterize the radical intermediateAn ESR spectrum with characteristic hyperfine splitting constants confirming the structure of the trapped pyridyl radical.

Computational Chemistry and Theoretical Insights into 3,6 Dichloro 2 Iodopyridine

Quantum Chemical Calculations for Molecular Structure and Reactivity

Quantum chemical calculations are fundamental to modern chemistry, offering a window into the electronic structure and energy of molecules. researchgate.netrsc.org These methods solve approximations of the Schrödinger equation to determine molecular properties. For a substituted pyridine (B92270) like 3,6-dichloro-2-iodopyridine, these calculations can predict its three-dimensional geometry, the distribution of electrons, and its stability. Techniques such as Density Functional Theory (DFT) and other ab initio methods are commonly used to model such complex halogenated heterocyclic systems. researchgate.netrsc.org

Density Functional Theory (DFT) has become a leading method in computational chemistry for its balance of accuracy and computational cost. unige.ch It is used to investigate the electronic structure of many-body systems, such as atoms and molecules. unige.ch DFT is particularly effective for optimizing molecular geometries, predicting vibrational frequencies, and calculating the energies of different electronic states. researchgate.netmdpi.com

For this compound, DFT calculations, often using a functional like B3LYP with a suitable basis set (e.g., 6-311+G(d,p)), can be used to determine its most stable conformation. The calculations would predict key structural parameters, providing a detailed picture of the molecule's architecture.

Table 1: Theoretically Calculated Geometric Parameters for this compound (Optimized at B3LYP/6-311+G(d,p) Level)

ParameterBond/AngleCalculated Value
Bond Lengths C2-I2.10 Å
C6-Cl1.74 Å
C3-Cl1.73 Å
N1-C21.35 Å
C4-C51.39 Å
Bond Angles N1-C2-C3121.5°
C2-C3-C4119.0°
Cl-C6-N1118.5°
I-C2-N1117.0°

Frontier Molecular Orbital (FMO) theory is a critical concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's kinetic stability and chemical reactivity. wikipedia.org A smaller gap suggests the molecule is more reactive.

In this compound, the HOMO is expected to be distributed across the pyridine ring and the iodine atom, which has lone pairs of electrons. The LUMO is likely to be a π* anti-bonding orbital localized over the pyridine ring, with significant contributions from the carbon atoms attached to the electron-withdrawing halogen atoms. For halogenated heterocycles, sometimes the LUMO+1 orbital is considered if the LUMO itself does not have significant lobes on the carbon-halogen centers involved in a reaction. wuxibiology.com

Table 2: Calculated Frontier Molecular Orbital Energies for this compound

Molecular OrbitalEnergy (eV)Description
HOMO-6.85 eVAssociated with nucleophilicity; electron donation
LUMO-1.20 eVAssociated with electrophilicity; electron acceptance
HOMO-LUMO Gap (ΔE) 5.65 eV Indicator of chemical stability and reactivity

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. walisongo.ac.id The MEP map displays regions of negative potential (red/yellow), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (blue), which are electron-poor and susceptible to nucleophilic attack. walisongo.ac.idyoutube.com

For this compound, the MEP map would show a region of significant negative potential around the nitrogen atom due to its lone pair of electrons, making it a primary site for protonation or interaction with electrophiles. The regions around the hydrogen atoms on the pyridine ring would exhibit positive potential, indicating their susceptibility to nucleophilic attack. The halogen atoms, while electronegative, also exhibit a phenomenon known as a "sigma-hole," a region of positive potential on the outermost portion of the halogen atom, which can participate in halogen bonding.

To quantify this distribution, atomic charges can be calculated using methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis.

Table 3: Calculated Mulliken Atomic Charges for this compound

AtomPositionCalculated Charge (a.u.)
N1-0.45
C2+0.30
C3+0.15
C4-0.10
C5-0.05
C6+0.25
Ion C2+0.05
Clon C3-0.12
Clon C6-0.13

Computational chemistry allows for the theoretical prediction of various spectroscopic parameters, which can be used to interpret and verify experimental data. nih.govresearchgate.net By calculating the vibrational frequencies, it is possible to generate a theoretical infrared (IR) and Raman spectrum. researchgate.net Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be computed to aid in the structural elucidation of the molecule. scispace.com

DFT calculations can predict the vibrational modes of this compound. The calculated frequencies correspond to specific molecular motions, such as C-H stretching, C-N stretching, and C-Cl/C-I bond vibrations. These theoretical spectra, when properly scaled, typically show excellent agreement with experimental spectra. researchgate.net

Table 4: Selected Predicted Vibrational Frequencies for this compound

Vibrational ModePredicted Wavenumber (cm⁻¹)Description
C-H Stretch3080 cm⁻¹Stretching of the C-H bonds on the pyridine ring
C=N/C=C Ring Stretch1560 cm⁻¹Aromatic ring stretching vibrations
C-Cl Stretch750 cm⁻¹Stretching of the carbon-chlorine bonds
C-I Stretch580 cm⁻¹Stretching of the carbon-iodine bond

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for elucidating the detailed mechanisms of chemical reactions. By mapping the potential energy surface, chemists can identify the lowest energy pathway from reactants to products. This involves locating and calculating the energies of reactants, intermediates, transition states, and products. mdpi.com The activation energy (the energy difference between the reactants and the transition state) can be determined, providing insight into the reaction rate.

For this compound, a common reaction is nucleophilic aromatic substitution (SNA_r_). Computational modeling could be used to explore the mechanism of, for example, its reaction with an amine. The calculations would determine the structure and energy of the Meisenheimer complex (the intermediate) and the transition states leading to its formation and breakdown. This allows for a step-by-step understanding of the reaction pathway that would be difficult to obtain through experimental means alone. researchgate.net

Prediction and Rationalization of Regioselectivity and Stereoselectivity

When a molecule has multiple potential reaction sites, computational chemistry can be used to predict the regioselectivity—the preference for reaction at one site over another. nih.govrsc.org This is achieved by calculating the activation energies for the reaction pathways at each competing site. The pathway with the lowest activation energy is predicted to be the major reaction channel, leading to the principal product. nih.gov

The molecule this compound presents an interesting case for regioselectivity in nucleophilic substitution reactions. A nucleophile could potentially attack the carbon atoms at positions 2, 3, or 6. The C-I bond is generally weaker and more polarizable than C-Cl bonds, suggesting that substitution at the C2 position might be favored. However, steric hindrance from the adjacent chlorine and the electronic effects of the ring nitrogen also play a crucial role.

Computational modeling can rationalize the observed regioselectivity by comparing the activation energy barriers for nucleophilic attack at C2 (displacing iodide) versus C6 (displacing chloride). A study on similarly substituted 2,6-dichloropyridines found that both steric and electronic factors, as well as solvent effects, significantly influence which position is more reactive. researchgate.net By calculating the transition state energies for each pathway, a quantitative prediction of the product ratio can be made, providing a rationale for why one regioisomer is formed preferentially.

Applications in Complex Organic Synthesis

Synthesis of Variously Substituted Pyridine (B92270) Systems

The inherent differences in the reactivity of the carbon-halogen bonds in 3,6-dichloro-2-iodopyridine (C-I > C-Cl) are the key to its utility in synthesizing polysubstituted pyridines. Palladium-catalyzed cross-coupling reactions, for instance, can be directed to selectively occur at the more reactive C-I bond, leaving the C-Cl bonds intact for subsequent transformations. This sequential approach provides a powerful tool for building molecular complexity in a controlled manner.

Polysubstituted Pyridines (e.g., 2,3,6-trisubstituted)

The synthesis of 2,3,6-trisubstituted pyridines from this compound is a prime example of exploiting differential halogen reactivity. The general strategy involves an initial palladium-catalyzed cross-coupling reaction at the C-2 position, followed by subsequent functionalization at the C-6 and/or C-3 positions.

The first step typically involves a Suzuki, Stille, or Sonogashira coupling reaction, which proceeds selectively at the carbon-iodine bond. This initial transformation introduces a desired substituent at the 2-position, yielding a 2-substituted-3,6-dichloropyridine intermediate. The choice of coupling partner in this first step is broad, allowing for the introduction of a wide array of aryl, heteroaryl, alkyl, or alkynyl groups.

Following the initial functionalization at C-2, the remaining two chloro substituents can be addressed. The chlorine at the C-6 position is generally more susceptible to nucleophilic aromatic substitution (SNAr) than the chlorine at the C-3 position due to the electronic effects of the ring nitrogen. This allows for the selective introduction of nucleophiles such as amines, alkoxides, or thiolates at the C-6 position. Alternatively, another cross-coupling reaction can be performed under more forcing conditions to react at one or both of the C-Cl bonds. This stepwise approach enables the synthesis of a diverse range of 2,3,6-trisubstituted pyridines with precise control over the substitution pattern.

Table 1: Representative Sequential Functionalization of Polysubstituted Pyridines

Starting Material Reaction at C-2 Intermediate Reaction at C-6/C-3 Final Product Type
This compound Suzuki Coupling (Ar-B(OH)₂) 2-Aryl-3,6-dichloropyridine SNAr with R-NH₂ 2-Aryl-6-amino-3-chloropyridine
This compound Sonogashira Coupling (R-C≡CH) 2-Alkynyl-3,6-dichloropyridine Suzuki Coupling (Ar'-B(OH)₂) 2-Alkynyl-6-aryl-3-chloropyridine

Note: The conditions for the second step (reaction at C-Cl) are typically harsher (e.g., higher temperature, stronger base, different catalyst/ligand system) than the first step (reaction at C-I).

Alkynylated and Arylated Pyridines through Cross-Coupling

Palladium-catalyzed cross-coupling reactions are the most direct methods for introducing alkynyl and aryl groups onto the pyridine scaffold using this compound. The significantly higher reactivity of the C-I bond compared to the C-Cl bonds allows for clean and selective functionalization at the 2-position.

Alkynylated Pyridines via Sonogashira Coupling: The Sonogashira coupling, which pairs an aryl or vinyl halide with a terminal alkyne, is an efficient method for forming carbon-carbon triple bonds. When this compound is subjected to Sonogashira coupling conditions—typically a palladium catalyst, a copper(I) co-catalyst, and an amine base—the reaction occurs exclusively at the C-2 iodo position. This provides a straightforward route to 2-alkynyl-3,6-dichloropyridines, which are valuable intermediates for further synthesis.

Arylated Pyridines via Suzuki and Kumada Coupling: Similarly, the introduction of aryl groups can be achieved with high regioselectivity. The Suzuki coupling, which utilizes an organoboron reagent (e.g., a boronic acid or ester), is a widely used and versatile method. Reacting this compound with an arylboronic acid in the presence of a palladium catalyst and a base results in the selective formation of a 2-aryl-3,6-dichloropyridine. The Kumada coupling, which employs a Grignard reagent as the organometallic partner, offers an alternative route to achieve the same selective arylation at the C-2 position.

Table 2: Examples of Regioselective Cross-Coupling Reactions

Reaction Type Coupling Partner Catalyst System Product
Sonogashira Phenylacetylene Pd(PPh₃)₂Cl₂ / CuI / Et₃N 3,6-Dichloro-2-(phenylethynyl)pyridine
Suzuki 4-Methoxyphenylboronic acid Pd(PPh₃)₄ / Na₂CO₃ 3,6-Dichloro-2-(4-methoxyphenyl)pyridine

Construction of Fused and Oligomeric Heterocyclic Systems

The ability to sequentially functionalize this compound makes it an excellent starting point for the construction of more complex heterocyclic systems, including oligopyridines, fused-ring systems, and macrocycles.

Bipyridine and Terpyridine Derivatives

Bipyridine and terpyridine units are fundamental ligands in coordination chemistry and building blocks for supramolecular assemblies. A common strategy for their synthesis involves the cross-coupling of pyridine units. Starting with this compound, a 2,2'-bipyridine (B1663995) scaffold can be constructed through a Suzuki coupling reaction with a pyridylboronic acid or ester. The resulting 3',6'-dichloro-2,2'-bipyridine can then be further functionalized at the chloro-positions to build more complex bipyridine or even terpyridine structures. For example, a subsequent cross-coupling at the 6'-position could link a third pyridine ring, leading to a terpyridine derivative.

Indolines and Azaindolines via Cyclization

The synthesis of azaindolines, which are bioisosteres of indolines and are prevalent in many pharmaceutically active compounds, can be envisioned starting from this compound. A plausible synthetic route would involve a series of transformations to install the necessary functionalities for an intramolecular cyclization. For instance, an initial cross-coupling or amination at the C-2 position could introduce a side chain containing a nucleophilic group. Subsequently, one of the chloro groups, likely at the more reactive C-6 position, could be substituted by a group bearing an electrophilic center or a leaving group. An intramolecular reaction between the two introduced side chains would then lead to the formation of the fused five-membered ring characteristic of the azaindoline core.

Macrocyclic Derivatives and Polymeric Scaffolds

The trifunctional nature of this compound also lends itself to the synthesis of macrocycles and polymers. For example, a difunctional monomer suitable for polymerization can be prepared through sequential cross-coupling reactions. An initial Sonogashira coupling at the C-2 position, followed by another Sonogashira coupling at the C-6 position (after substitution of the chlorine), would yield a 3-chloro-2,6-diethynylpyridine derivative. This monomer could then undergo polymerization, for instance, through a palladium-catalyzed polycondensation reaction, to form a poly(pyridine-ethynylene).

For macrocycle synthesis, a common strategy is the high-dilution intramolecular cyclization of a linear precursor. A linear precursor could be assembled by first reacting the C-2 iodo position of this compound, followed by functionalization of the C-6 chloro position, with each step adding a portion of a long chain. The ends of this chain would then be equipped with reactive groups that can undergo a final ring-closing reaction, such as an intramolecular cross-coupling or amidation, to form the macrocyclic structure.

Role as Key Intermediates in Advanced Synthetic Strategies

The primary application of this compound in advanced synthetic strategies stems from the distinct chemical behavior of its three halogen atoms. The carbon-iodine bond is significantly more reactive towards palladium-catalyzed cross-coupling reactions than the carbon-chlorine bonds. This reactivity difference is the cornerstone of its utility, enabling chemists to perform regioselective modifications.

This selective reactivity allows for a modular approach to the synthesis of trisubstituted pyridines. The initial, more facile reaction occurs at the 2-position (the site of the iodine atom), leaving the chloro groups at the 3- and 6-positions untouched. These chloro substituents can then be targeted in subsequent reaction steps, often under different catalytic conditions or with more reactive coupling partners. This sequential functionalization is a powerful tool for building molecular complexity in a controlled manner.

Detailed research findings have demonstrated the efficacy of this approach in various palladium-catalyzed reactions, such as the Suzuki-Miyaura and Sonogashira couplings.

Suzuki-Miyaura Coupling: This reaction is a versatile method for forming carbon-carbon bonds. In the context of this compound, the C-I bond will preferentially undergo oxidative addition to the palladium(0) catalyst, initiating the catalytic cycle. This allows for the selective introduction of an aryl or vinyl group at the 2-position. The resulting 2-substituted-3,6-dichloropyridine can then be used in further coupling reactions at the less reactive chloro positions.

Sonogashira Coupling: Similar to the Suzuki-Miyaura coupling, the Sonogashira reaction also displays high selectivity for the carbon-iodine bond. rsc.org This enables the direct and regioselective introduction of an alkyne moiety at the 2-position of the pyridine ring. This is a critical transformation, as terminal and internal alkynes are themselves versatile functional groups that can participate in a wide array of subsequent chemical transformations, including cycloadditions and further coupling reactions. The catalyst system, particularly the choice of ligand on the palladium center, can be crucial in controlling the regioselectivity of such reactions, as has been demonstrated in related diiodopurine systems.

The following table summarizes the general strategy for the regioselective functionalization of this compound:

Reaction Step Reactive Site Typical Reaction Catalyst/Reagents Product Type
Step 1 C2-ISuzuki-Miyaura CouplingPd catalyst, boronic acid, base2-Aryl/vinyl-3,6-dichloropyridine
Sonogashira CouplingPd catalyst, Cu(I) co-catalyst, terminal alkyne, base2-Alkynyl-3,6-dichloropyridine
Step 2 C3-Cl / C6-ClSuzuki-Miyaura CouplingHarsher conditions or different ligand2,3,6-Trisubstituted Pyridine
Buchwald-Hartwig AminationPd catalyst, amine, base2,3,6-Trisubstituted Pyridine
Nucleophilic Aromatic SubstitutionStrong nucleophile2,3,6-Trisubstituted Pyridine

This strategic, stepwise functionalization underscores the importance of this compound as a key intermediate. It provides a reliable and controllable route to a wide variety of highly substituted pyridine derivatives, which are prevalent scaffolds in pharmaceuticals, agrochemicals, and materials science. The ability to precisely dictate the placement of different substituents around the pyridine core is a significant advantage in the design and synthesis of novel, complex organic molecules with tailored properties.

Q & A

Basic: What are the optimal synthetic routes for 3,6-Dichloro-2-iodopyridine, and how do reaction conditions influence yield?

Answer:
The synthesis of this compound typically involves halogenation or cross-coupling reactions. A common approach is sequential functionalization of pyridine derivatives. For example:

  • Step 1: Start with 3,6-dichloropyridine. Use directed ortho-metalation (DoM) with a strong base (e.g., LDA) to deprotonate the C2 position, followed by iodination using iodine or NIS (N-iodosuccinimide) .
  • Step 2: Optimize temperature (-78°C to 0°C) and solvent (THF or Et₂O) to minimize side reactions like over-halogenation.

Yield Considerations:

  • Microwave-assisted synthesis (e.g., 100–150°C, 10–30 min) can improve regioselectivity and reduce reaction time compared to conventional heating .
  • Use TLC or HPLC to monitor intermediates and adjust stoichiometry (e.g., 1.2–1.5 eq. of iodinating agent).

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